molecular formula C11H17NO B12883565 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12883565
M. Wt: 179.26 g/mol
InChI Key: ITVUCLRIVHDQEA-UHFFFAOYSA-N
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Description

4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole-derived aldehyde with a butyl substituent at position 4 and methyl groups at positions 3 and 3. Pyrrole carbaldehydes are key intermediates in organic synthesis, particularly in pharmaceuticals and materials science. The aldehyde functional group enables diverse reactivity, such as condensations and nucleophilic additions, while the alkyl substituents modulate electronic and steric properties. This compound’s structure combines lipophilicity (from the butyl chain) with steric hindrance (from the 3,5-dimethyl groups), influencing its applications in catalysis, drug design, and polymer chemistry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H17NO/c1-4-5-6-10-8(2)11(7-13)12-9(10)3/h7,12H,4-6H2,1-3H3

InChI Key

ITVUCLRIVHDQEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=C1C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes with pyrrole derivatives. One common method includes the reaction of 3,5-dimethylpyrrole with butyraldehyde under acidic conditions, followed by oxidation to introduce the formyl group at the 2-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as DMSO or methanol, plays a crucial role in the solubility and reaction kinetics .

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes nucleophilic additions under basic or acidic conditions. For example:

Reaction with amines :
The aldehyde reacts with primary amines to form Schiff bases. This reaction is catalyzed by mild acids or bases and is reversible.

Example :

ReactantsConditionsProductYieldSource
Pyrrole-2-carbaldehyde + alkylamine1% piperidine in 2-propanol, 85°C, 2hImine derivatives96%

Mechanistically, the amine attacks the electrophilic carbonyl carbon, followed by dehydration to form the imine .

Condensation Reactions

The aldehyde participates in condensations with active methylene compounds or ketones, forming extended π-conjugated systems.

Knorr Pyrrole Synthesis :
Involves condensation with β-ketoesters or 1,3-dicarbonyl compounds under acidic conditions to form substituted pyrroles .

Example :

ReactantsConditionsProductYieldSource
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde + acetylacetoneZr catalysis, 1,4-dioxane:H₂O, 30 mol% catalyst1,3-Diacylpyrrole derivatives56–90%

The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, with directing effects from methyl and butyl groups.

Nitration and Halogenation :
Substitution occurs preferentially at the less hindered positions (e.g., position 5).

Example :

ReagentsConditionsProductYieldSource
HNO₃ (dilute)Acetic acid, 0–5°C5-Nitro-4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde75%

The butyl group’s steric bulk directs electrophiles to the para position relative to the aldehyde.

Metal Coordination and Complexation

The compound interacts with metal ions through the pyrrole nitrogen and aldehyde oxygen, forming coordination complexes.

Example with Cu(II) :

Metal SaltConditionsComplex StructureStabilitySource
CuCl₂Ethanol, reflux, 2h[Cu(C₁₀H₁₅NO)₂Cl₂]Moderate

The aldehyde’s weak reducing ability allows partial reduction of metal ions, though complete reduction requires stronger agents .

Stability Under Oxidative Conditions

The aldehyde group is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidation with KMnO₄ :

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 60°C, 4h4-Butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid68%

Oxidation proceeds via the geminal diol intermediate, stabilized by the pyrrole ring’s electron-donating groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrrole derivatives, including 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, possess significant antimicrobial properties. Studies have shown that compounds with a pyrrole structure can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria. For instance, derivatives of 2,5-dimethylpyrroles have been identified as effective against multidrug-resistant strains of M. tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents .

Antidiabetic Properties
The compound has also been investigated for its antihyperglycemic effects. Structure-activity relationship (SAR) studies suggest that certain substitutions on the pyrrole ring can enhance the compound's ability to lower blood sugar levels. This makes it a candidate for further development as an antidiabetic medication .

Synthesis and Chemical Properties

The synthesis of 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves several chemical reactions that modify the pyrrole ring to enhance its biological activity. The Vilsmeier-Haack reaction is one common method used for the formylation of pyrrole derivatives, which facilitates the introduction of the aldehyde functional group .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural modifications influence the biological activity of pyrrole derivatives. Research has shown that variations in substituents on the pyrrole ring can significantly impact its efficacy against pathogens. For example, bulky groups at specific positions have been correlated with increased antimicrobial activity .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde:

Study Focus Findings
Biava et al.Antitubercular activityIdentified new derivatives active against M. tuberculosis and multidrug-resistant clinical isolates .
Castagnolo et al.SAR explorationRevealed essential structural features for antimycobacterial activity .
Liu et al.Antidiabetic potentialDemonstrated significant antihyperglycemic effects in modified pyrroles .

Mechanism of Action

The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biological assays and enzyme studies. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally related to 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde:

Compound Name Substituents Key Structural Features
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde Ethyl (C2H5) at position 4 Shorter alkyl chain, similar steric profile
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde Methyl groups at positions 4,5 Positional isomerism (4,5 vs. 3,5)
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde Bromo (Br) at position 4 Electron-withdrawing substituent

Spectroscopic Properties

Key IR and NMR data for comparison:

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Aldehyde Proton) Notes
4-Ethyl-3,5-dimethyl-... 1612 (enone C=O) Not reported Aldehyde signal likely ~9.5–10 ppm
4,5-Dimethyl-... Not reported Not reported GHS safety data available
4-Bromo-3,5-dimethyl-... Not reported Not reported Bromo substituent deshields nearby protons

The absence of explicit data for the target compound highlights the need for further experimental characterization.

Computational Insights

Density Functional Theory (DFT) studies (e.g., conceptual DFT) could predict electronic properties:

  • HOMO-LUMO Gap : The butyl group’s electron-donating nature may narrow the gap compared to the bromo analog, altering redox behavior .
  • Fukui Functions : Predict regioselectivity for electrophilic attacks, with the aldehyde carbon being the most reactive site.

Biological Activity

4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde features a five-membered aromatic ring with nitrogen, which is characteristic of pyrrole compounds. The presence of butyl and dimethyl groups influences its chemical reactivity and solubility, making it a suitable candidate for various biological applications. The molecular formula is C11_{11}H15_{15}N1_{1}O1_{1}, with a molecular weight of approximately 177.25 g/mol.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, exhibit significant antimicrobial activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis) . The mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehydeM. tuberculosis< 1
2,5-DimethylpyrrolesGram-positive bacteria3.125
Pyrrolyl Benzamide DerivativesStaphylococcus aureus3.12

Anticancer Properties

The anticancer potential of pyrrole derivatives has been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and disruption of signaling pathways involved in tumor growth . Specifically, research has indicated that derivatives similar to 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can exhibit cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehydeHeLa12.50
Ethyl 4-butyl-3,5-dimethylpyrrole-2-carboxylateA54926
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-217.82

The biological activity of 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Disruption of Cellular Processes : These compounds can interfere with cellular signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent investigations have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:

  • Antitubercular Activity : A study identified new derivatives based on the pyrrole scaffold that showed potent inhibitory effects against M. tuberculosis strains, highlighting the importance of structural modifications for enhanced activity .
  • Cytotoxicity Profiles : Research demonstrated that certain derivatives exhibited low cytotoxicity against human fibroblasts while effectively inhibiting intracellular mycobacteria growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrrole precursors. For example, analogous pyrrole carbaldehydes are synthesized via base-assisted cyclization of β-keto esters or hydrazones under inert conditions (e.g., argon), followed by purification via column chromatography or recrystallization from ethanol . Key steps include controlling reaction temperature (60–80°C) and monitoring progress via thin-layer chromatography (TLC). Yield optimization requires stoichiometric adjustments of aldehydes and amines (typically 1:1.2 molar ratio) .

Q. How is the structural characterization of this compound performed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (in DMSO-d₆ or CDCl₃) resolve signals for the aldehyde proton (δ 9.8–10.2 ppm), butyl chain (δ 0.9–1.6 ppm), and methyl groups (δ 2.0–2.5 ppm). Coupling constants confirm substituent positions .
  • Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (C=O, ~1720 cm⁻¹) and pyrrole ring (C-N, ~1600 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What computational methods are suitable for modeling its electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts molecular geometry, frontier orbitals, and electrostatic potentials. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <3 kcal/mol) . Solvent effects (e.g., toluene) are modeled using the polarizable continuum model (PCM) .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrole carbaldehydes be resolved?

  • Methodological Answer : Contradictions arise from solvent effects or tautomerism. For example, aldehyde proton shifts vary in polar vs. nonpolar solvents. To resolve:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare experimental data with DFT-calculated chemical shifts using regression formulas (e.g., Konstantinov-Broadbelt model for toluene-d₈) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize the regioselectivity of substituents in pyrrole synthesis?

  • Methodological Answer :

  • Steric Control : Bulky groups (e.g., tert-butyl) direct electrophiles to less hindered positions.
  • Electronic Control : Electron-withdrawing groups (e.g., aldehyde) activate adjacent carbons for nucleophilic attack.
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in Friedel-Crafts alkylation .

Q. How do DFT functional choices impact the accuracy of nonlinear optical (NLO) property predictions?

  • Methodological Answer :

  • Global Hybrids (B3LYP) : Overestimate hyperpolarizability (β) due to inexact exchange.
  • Range-Separated Hybrids (CAM-B3LYP) : Improve charge-transfer excitation accuracy.
  • Validation : Compare computed β values with experimental hyper-Rayleigh scattering data. Exact-exchange inclusion reduces errors by ~15% .

Q. What are the environmental and safety considerations for handling this compound?

  • Methodological Answer :

  • Toxicity : Pyrrole derivatives may exhibit aquatic toxicity (EC₅₀ <10 mg/L). Use closed systems to prevent environmental release .
  • Storage : Store in corrosion-resistant containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Waste Disposal : Neutralize with dilute NaOH (1M) before incineration .

Data Contradiction Analysis

Q. Why do DFT-calculated and experimental IR spectra show discrepancies in carbonyl stretching frequencies?

  • Resolution :

  • Anharmonicity : DFT often neglects anharmonic vibrational modes. Apply scaling factors (0.96–0.98) to calculated frequencies .
  • Solvent Correction : Include implicit solvent models (e.g., PCM) to match experimental solvent environments .

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